molecular formula C30H52O3 B1150621 Dammar-20(21)-en-3,24,25-triol CAS No. 55050-69-6

Dammar-20(21)-en-3,24,25-triol

Cat. No.: B1150621
CAS No.: 55050-69-6
Attention: For research use only. Not for human or veterinary use.
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Description

Dammar-20(21)-en-3,24,25-triol: is a triterpenoid compound belonging to the dammarane family. Triterpenoids are a diverse group of natural products derived from squalene, and they are widely distributed in various medicinal plants. This compound is known for its complex structure and potential biological activities, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dammar-20(21)-en-3,24,25-triol can be achieved through various synthetic routes. One common method involves the copper(I)-catalyzed Mannich reaction of 3-oxo-22,23,24,25,26,27-hexanor-dammar-20(21)-in, leading to a series of aminomethylated products . Another approach involves the ozone oxidation of 3-oxo-22,23,24,25,26,27-hexanor-dammar-20-chloro-20(21)-en, followed by direct amidation .

Industrial Production Methods

Industrial production of this compound typically involves extraction from natural sources, such as shea butter and other plants containing dammarane-type triterpenoids. The extraction process includes alcohol extraction, normal and reverse phase silica gel column chromatography, and re-crystallization .

Scientific Research Applications

Dammar-20(21)-en-3,24,25-triol has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, it has shown potential antiviral and cytotoxic activities . The compound is also studied for its pharmacological properties, including its effects on cancer cells and its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of dammar-20(21)-en-3,24,25-triol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit certain enzymes involved in viral replication, contributing to its antiviral activity .

Comparison with Similar Compounds

Properties

IUPAC Name

(3R)-6-[(3S,5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-6-ene-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-25,31-33H,1,9-18H2,2-8H3/t20-,21-,22+,23-,24+,25-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMOUVFUKZIYNJ-WYAOSOTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C(=C)CCC(C(C)(C)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C(=C)CC[C@H](C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dammar-20(21)-en-3,24,25-triol
Reactant of Route 2
Dammar-20(21)-en-3,24,25-triol
Reactant of Route 3
Dammar-20(21)-en-3,24,25-triol
Reactant of Route 4
Dammar-20(21)-en-3,24,25-triol
Reactant of Route 5
Dammar-20(21)-en-3,24,25-triol
Reactant of Route 6
Dammar-20(21)-en-3,24,25-triol

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